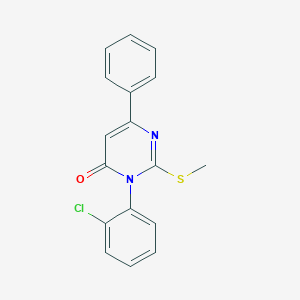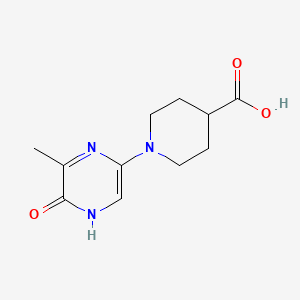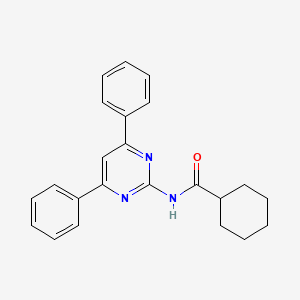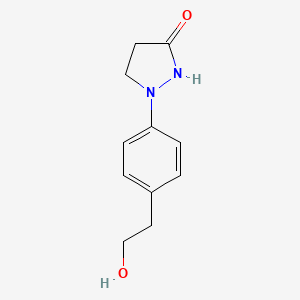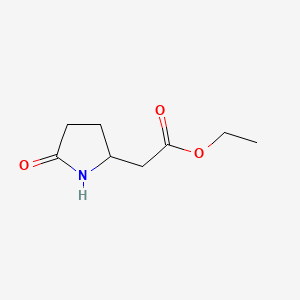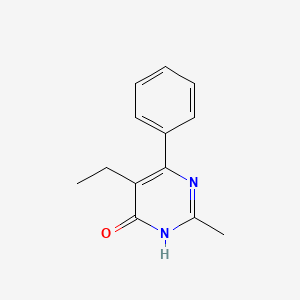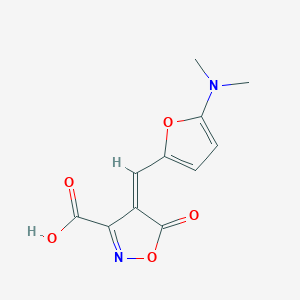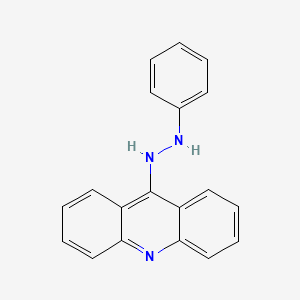
Acridine, 9-(2-phenylhydrazino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acridine, 9-(2-phenylhydrazino)- is a derivative of acridine, a heterocyclic organic compound containing nitrogen Acridine derivatives have been actively researched due to their broad range of biological activities and potential therapeutic applications
准备方法
The synthesis of acridine, 9-(2-phenylhydrazino)- typically involves the condensation of a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid, such as sulfuric acid or hydrochloric acid. This is followed by a cyclization step to produce the acridone structure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
Acridine, 9-(2-phenylhydrazino)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Cyclization: This reaction is crucial in forming the acridone structure from the precursor compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce various reduced forms of the compound .
科学研究应用
Acridine, 9-(2-phenylhydrazino)- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives, which are valuable in organic synthesis and materials science.
Industry: The compound is used in the production of dyes, pigments, and fluorescent materials.
作用机制
The primary mechanism of action of acridine, 9-(2-phenylhydrazino)- involves intercalation into double-stranded DNA. This intercalation disrupts the helical structure of DNA, affecting biological processes involving DNA and related enzymes. The compound can inhibit enzymes such as topoisomerase and telomerase, which are crucial for DNA replication and cell division . This mechanism underlies its potential as an anticancer agent.
相似化合物的比较
Acridine, 9-(2-phenylhydrazino)- can be compared with other acridine derivatives such as:
Amsacrine: An anticancer agent that also intercalates into DNA and inhibits topoisomerase II.
Proflavine: Known for its antibacterial properties and ability to intercalate into DNA.
Quinacrine: Used as an antimalarial and also exhibits DNA intercalation properties.
The uniqueness of acridine, 9-(2-phenylhydrazino)- lies in its specific chemical structure, which may confer distinct biological activities and therapeutic potential compared to other acridine derivatives.
属性
CAS 编号 |
97869-45-9 |
|---|---|
分子式 |
C19H15N3 |
分子量 |
285.3 g/mol |
IUPAC 名称 |
1-acridin-9-yl-2-phenylhydrazine |
InChI |
InChI=1S/C19H15N3/c1-2-8-14(9-3-1)21-22-19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13,21H,(H,20,22) |
InChI 键 |
PPORCBSFWVINJV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NNC2=C3C=CC=CC3=NC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


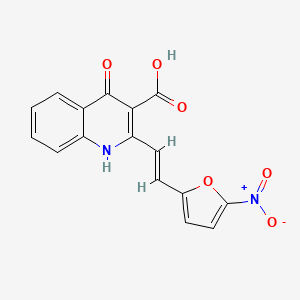

![5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12918865.png)
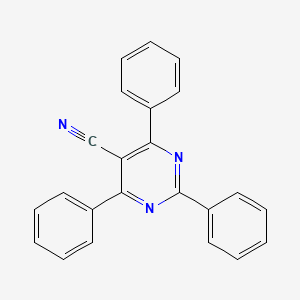
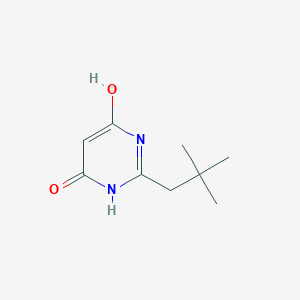
![N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine](/img/structure/B12918881.png)

